molecular formula C8H13N3O3 B12931378 1-(2-Hydroxyethyl)-L-histidine CAS No. 70147-22-7

1-(2-Hydroxyethyl)-L-histidine

Cat. No.: B12931378
CAS No.: 70147-22-7
M. Wt: 199.21 g/mol
InChI Key: KKFWSSOYLZYUMW-ZETCQYMHSA-N
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Description

(S)-2-Amino-3-(1-(2-hydroxyethyl)-1H-imidazol-4-yl)propanoic acid is a chiral amino acid derivative that features an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(1-(2-hydroxyethyl)-1H-imidazol-4-yl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as L-histidine and ethylene oxide.

    Reaction Conditions: The reaction involves the nucleophilic addition of ethylene oxide to the imidazole ring of L-histidine under basic conditions. This step is followed by hydrolysis to yield the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(1-(2-hydroxyethyl)-1H-imidazol-4-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while substitution reactions can introduce various functional groups to the molecule.

Scientific Research Applications

(S)-2-Amino-3-(1-(2-hydroxyethyl)-1H-imidazol-4-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its role in enzyme catalysis and protein interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(1-(2-hydroxyethyl)-1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing the activity of enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

    Histidine: A naturally occurring amino acid with a similar imidazole ring structure.

    Imidazole-4-acetic acid: Another derivative of histidine with different functional groups.

Uniqueness

(S)-2-Amino-3-(1-(2-hydroxyethyl)-1H-imidazol-4-yl)propanoic acid is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

70147-22-7

Molecular Formula

C8H13N3O3

Molecular Weight

199.21 g/mol

IUPAC Name

(2S)-2-amino-3-[1-(2-hydroxyethyl)imidazol-4-yl]propanoic acid

InChI

InChI=1S/C8H13N3O3/c9-7(8(13)14)3-6-4-11(1-2-12)5-10-6/h4-5,7,12H,1-3,9H2,(H,13,14)/t7-/m0/s1

InChI Key

KKFWSSOYLZYUMW-ZETCQYMHSA-N

Isomeric SMILES

C1=C(N=CN1CCO)C[C@@H](C(=O)O)N

Canonical SMILES

C1=C(N=CN1CCO)CC(C(=O)O)N

Origin of Product

United States

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